molecular formula C12H20N3O+ B15283442 2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

Katalognummer: B15283442
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: KZDWEOQHRXACJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is a complex organic compound with a unique structure that includes a pyridinium ring substituted with dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium typically involves the reaction of a pyridinium precursor with dimethylamine and a carbonylating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(dimethylamino)carbonyl]oxy-N,N,N-trimethylbenzeneaminium methyl sulfate
  • N-[3-(dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-1-methyl-1h-pyrrol-2-yl]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide

Uniqueness

3-[(dimethylamino)carbonyl]-2-[(dimethylamino)methyl]-1-methylpyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H20N3O+

Molekulargewicht

222.31 g/mol

IUPAC-Name

2-[(dimethylamino)methyl]-N,N,1-trimethylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C12H20N3O/c1-13(2)9-11-10(12(16)14(3)4)7-6-8-15(11)5/h6-8H,9H2,1-5H3/q+1

InChI-Schlüssel

KZDWEOQHRXACJW-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC=CC(=C1CN(C)C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.